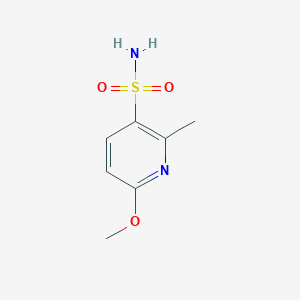

6-Methoxy-2-methylpyridine-3-sulfonamide

Description

Contextualization within Heterocyclic Sulfonamide Research

Heterocyclic sulfonamides represent a significant area of research, with a continuous stream of new compounds being synthesized and evaluated for their therapeutic potential. nih.gov The fusion of a heterocyclic nucleus with a sulfonamide group can lead to compounds with a broad spectrum of biological activities. nih.gov Research has shown that the nature of the heterocyclic ring plays a crucial role in determining the pharmacological profile of the sulfonamide. nih.gov

The pyridine (B92270) ring, in particular, is a popular choice for the development of novel sulfonamides. Its derivatives have been investigated for a multitude of applications. The introduction of substituents on the pyridine ring, such as the methoxy (B1213986) and methyl groups found in 6-Methoxy-2-methylpyridine-3-sulfonamide, allows for the fine-tuning of the molecule's properties, including its ability to interact with biological targets. nih.gov The synthesis of such compounds often involves the reaction of a corresponding sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov

Table 1: Physicochemical Properties of a Related Compound: 6-methylpyridine-3-sulfonamide

| Property | Value |

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.21 g/mol |

| XLogP3-AA | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 45080575 for a structurally similar compound, 6-methylpyridine-3-sulfonamide, to provide a comparative context.

Academic Significance and Research Gaps in Pyridine Scaffold Studies

The pyridine scaffold is of immense academic and industrial importance, serving as a fundamental building block in the synthesis of a vast array of chemical compounds. nih.govresearchgate.net Its derivatives are not only prevalent in medicinal chemistry but also find applications in agrochemicals and materials science. nih.gov The academic significance of pyridine chemistry is reflected in the large number of publications dedicated to the synthesis, functionalization, and application of pyridine-containing molecules. dovepress.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O3S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

6-methoxy-2-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10N2O3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H2,8,10,11) |

InChI Key |

XXEZNJAULMXVKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyridine (B92270) Sulfonamide Derivatives

The traditional synthesis of pyridine sulfonamides, including 6-Methoxy-2-methylpyridine-3-sulfonamide, relies on well-documented and robust chemical reactions. These methods are characterized by their reliability and stepwise approach to constructing the target molecule.

Approaches via Sulfonyl Chloride Intermediates (e.g., 6-methoxy-2-methylpyridine-3-sulfonyl chloride)

The most common and widely practiced route to primary sulfonamides involves a two-step process: the formation of a sulfonyl chloride intermediate followed by its reaction with an amine source. In the context of the target compound, this involves the synthesis of 6-methoxy-2-methylpyridine-3-sulfonyl chloride. uni.lubldpharm.com

The general synthesis of pyridine-3-sulfonyl chloride often starts from 3-aminopyridine, which undergoes a diazotization reaction followed by a sulfonyl chlorination step. google.com For substituted pyridines, the starting material is appropriately chosen. For instance, the synthesis of 4-substituted pyridine-3-sulfonamides begins with the corresponding substituted pyridine. nih.gov The conversion of a thiol (mercaptan) group to a sulfonyl chloride via oxidative chlorination is also a standard procedure. rsc.org A typical method involves treating the corresponding pyridine derivative with a chlorinating agent. For example, 3-chloro-2-((phenylmethyl)thio)pyridine can be converted to 3-chloro-2-pyridinesulfonyl chloride by reacting it with chlorine in acetic acid. prepchem.com

Once the sulfonyl chloride intermediate, such as 6-methoxy-2-methylpyridine-3-sulfonyl chloride, is obtained, it is reacted with an amine, most commonly ammonia (B1221849), to form the primary sulfonamide. researchgate.net This reaction is a classic nucleophilic substitution at the sulfur center. The general protocol involves reacting the sulfonyl chloride with an amine in the presence of a base or in a suitable solvent like dichloromethane. researchgate.net

Table 1: General Reaction Steps via Sulfonyl Chloride Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Description |

|---|

S-N Bond Formation Reactions

The creation of the sulfur-nitrogen (S-N) bond is the key step in sulfonamide synthesis. organic-chemistry.org This bond is generally stable and is a cornerstone of many pharmaceuticals. Theoretical studies indicate that in sulfonamides, the geometry around the sulfur and nitrogen atoms, including bond lengths and angles, is influenced by repulsive interactions more than by significant S-N π-bonding. researchgate.netchemrxiv.org

From a synthetic standpoint, S-N bond formation is most frequently achieved by the reaction between a sulfonyl halide and an amine. organic-chemistry.org However, alternative methods known as cross-dehydrogenative couplings (CDC) have emerged. These reactions form the S-N bond directly from materials with S-H and N-H bonds, avoiding the need to pre-functionalize one of the components into a halide. rsc.org For example, an I₂O₅-mediated oxidative coupling can directly connect aryl thiols and various amines (aromatic, benzylic, and aliphatic) to yield sulfonamides. rsc.org These methods are advantageous due to higher atom economy and the use of more readily available starting materials. rsc.org

C-N Cross-Coupling Strategies for N-(hetero)aryl Sulfonamides

For the synthesis of more complex, N-substituted sulfonamides, C-N cross-coupling reactions are indispensable tools. These methods, particularly the Palladium-catalyzed Buchwald-Hartwig amination, have become extremely general for preparing arylated amines and their derivatives, including N-aryl sulfonamides. acs.org These reactions couple a sulfonamide with an aryl halide or pseudohalide. acs.orgprinceton.edu

Nickel-catalyzed cross-coupling has emerged as a powerful alternative to palladium-based systems, capable of coupling sulfonamides with a wide range of (hetero)aryl chlorides, bromides, iodides, and other electrophiles. nih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov Similarly, copper-catalyzed Ullmann-type couplings, promoted by ligands like α-benzoin oxime, can effectively form C-N bonds between (hetero)aryl halides and various N-nucleophiles, although palladium catalysis is often more general. nih.gov These strategies are crucial for creating libraries of N-(hetero)aryl sulfonamides for applications such as drug discovery, where the nature of the N-substituent is systematically varied. nih.govnih.gov

Table 2: Comparison of C-N Cross-Coupling Catalytic Systems

| Catalyst System | Typical Substrates | Advantages | Reference(s) |

|---|---|---|---|

| Palladium (e.g., Buchwald-Hartwig) | Aryl halides/pseudohalides + Amines/Sulfonamides | Broad substrate scope, high reliability, well-developed ligand systems. | acs.orgprinceton.edu |

| Nickel | (Hetero)aryl chlorides + Sulfonamides | Couples less reactive but cheaper aryl chlorides, operates without photocatalysis. | nih.gov |

| Copper (e.g., Ullmann-type) | (Hetero)aryl halides + N-nucleophiles (azoles, amines) | Lower cost catalyst compared to palladium. | nih.gov |

Advanced and Emerging Synthetic Strategies Applicable to Pyridine Sulfonamides

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and access novel chemical space. For pyridine sulfonamides, this translates to the development of one-pot reactions and the application of novel activation methods like electrochemistry.

Catalytic One-Pot Multicomponent Reactions for Sulfonamide-Containing Pyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of step-economy and efficiency. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyridine rings. rsc.org For instance, a four-component reaction can yield pyridine derivatives using a reusable deep eutectic solvent as a catalyst in a solvent-free process. rsc.org

While a specific one-pot, multicomponent reaction for the direct synthesis of this compound is not prominently documented, the principles are applicable. A strategy could involve a multicomponent reaction to first assemble the core pyridine ring containing the necessary substituents (methoxy and methyl groups) and a handle for introducing the sulfonamide functionality. For example, reactions involving arylsulfonyl hydrazones as one component can build a sulfonyl group directly into a heterocyclic product like a pyrazole. researchgate.net Similar strategies could be envisioned for pyridine synthesis, potentially incorporating a sulfonyl-containing building block into an MCR to generate sulfonamide-containing pyridines directly.

Electrochemical Synthesis Methods

Electrochemical synthesis is a rapidly growing field that uses electricity to drive chemical reactions, often under mild, catalyst-free conditions. bohrium.com This approach offers a green alternative to traditional methods that rely on chemical oxidants or reductants. acs.orgnoelresearchgroup.com

Several electrochemical methods for sulfonamide synthesis have been reported. A notable strategy involves the direct, metal-free dehydrogenative synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov In this process, the aromatic compound is directly oxidized at the anode, which then reacts with an amidosulfinate intermediate formed from the amine and SO₂. This approach is highly convergent and avoids the pre-functionalization of the aromatic starting material. nih.gov

Another powerful electrochemical technique enables a meta-selective C–H sulfonylation of pyridines. nih.gov This method uses a redox-neutral dearomatization-rearomatization strategy, allowing nucleophilic sulfinates to functionalize the challenging meta-position of the pyridine ring with high regioselectivity. nih.gov Such advanced electrochemical methods represent the cutting edge of sulfonamide synthesis, providing direct and efficient routes to compounds like this compound and its isomers. acs.orgnih.gov

Derivatization and Regioselective Functionalization

The chemical scaffold of this compound offers multiple sites for further chemical modification, including the sulfonamide group and the substituted pyridine ring. Understanding the reactivity of these moieties is crucial for the development of new derivatives with tailored properties.

The sulfonamide functional group is a versatile handle for a variety of chemical transformations. Although specific studies on this compound are limited, general reactions of aryl sulfonamides can be extrapolated.

Oxidation to Sulfonic Acid Derivatives: The sulfonamide group is generally stable to oxidation. However, under forcing conditions, oxidative cleavage of the S-N bond can occur, though this is not a common synthetic transformation. More relevant is the conversion of related sulfonyl chlorides to sulfonic acids, which typically involves hydrolysis.

Reduction to Amine Groups: The reduction of sulfonamides to the corresponding amines and thiols is a challenging but achievable transformation. Strong reducing agents are typically required. For instance, lithium aluminum hydride (LiAlH₄) can reduce sulfonamides, although the reaction conditions can be harsh and may affect other functional groups on the pyridine ring. Milder methods for the cleavage of the S-N bond are continually being developed.

Substitution Reactions: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated with a suitable base to form a sulfonamidate anion. This anion can then participate in N-alkylation or N-arylation reactions with appropriate electrophiles. These reactions provide a direct route to N-substituted derivatives of this compound.

The pyridine ring of this compound is adorned with a methoxy (B1213986) and a methyl group, which influence its reactivity and provide sites for further functionalization.

Reactions involving the Methoxy Group: The methoxy group at the 6-position is an electron-donating group, which can activate the pyridine ring towards certain reactions. However, it can also be a target for nucleophilic substitution, particularly if a strong nucleophile is used or if the pyridine nitrogen is activated (e.g., by quaternization). For instance, methoxypyridines can undergo nucleophilic amination with sodium hydride and an amine. ntu.edu.sg The methoxy group can also direct ortho-lithiation, enabling the introduction of electrophiles at the C5 position. ntu.edu.sg

Reactions involving the Methyl Group: The methyl group at the 2-position is acidic and can be deprotonated with a strong base like butyllithium (B86547) to form a lithiated species. wikipedia.org This nucleophilic carbon can then react with a variety of electrophiles, allowing for the elaboration of the methyl group into more complex side chains. For example, condensation with formaldehyde (B43269) can yield a hydroxyethylpyridine derivative. wikipedia.orgchemicalbook.com Oxidation of the methyl group with a strong oxidizing agent like potassium permanganate (B83412) can convert it to a carboxylic acid. wikipedia.org

The regiochemical outcome of substitution reactions on the this compound ring is governed by the electronic and steric effects of the existing substituents.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating methoxy group at the 6-position and the methyl group at the 2-position can influence the regioselectivity of such reactions. The sulfonamide group at the 3-position is a deactivating, meta-directing group. Considering the combined directing effects, electrophilic attack would be expected to occur at the C5 position, which is ortho to the activating methoxy group and meta to the deactivating sulfonamide group. Nitration of similar substituted pyridines has shown that the directing effects of the substituents play a crucial role. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, the 2- and 6-positions are already substituted. Nucleophilic attack at the methoxy-bearing 6-position could lead to displacement of the methoxy group. The electron-withdrawing sulfonamide group at the 3-position would activate the ring towards nucleophilic attack, especially at the 2- and 4-positions. However, the 2-position is sterically hindered by the methyl group. Therefore, if a suitable leaving group were present at the 4- or 5-position, nucleophilic substitution could be a viable pathway for further functionalization. Studies on related chloropyridines have shown that the rate and regioselectivity of nucleophilic substitution are highly dependent on the nature and position of the substituents. researchgate.netzenodo.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For a molecule with the complexity of 6-Methoxy-2-methylpyridine-3-sulfonamide, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonamide group attached to the pyridine (B92270) ring.

The protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The proton at the C-4 position would likely resonate further downfield than the proton at the C-5 position due to the deshielding effect of the adjacent sulfonamide group. The methyl protons (CH₃) attached to the pyridine ring at C-2 and the methoxy protons (OCH₃) at C-6 would each appear as sharp singlets. The protons of the sulfonamide (SO₂NH₂) group would typically present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyridine Ring) | 8.0 - 8.2 | Doublet (d) | 8.0 - 9.0 |

| H-5 (Pyridine Ring) | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 |

| SO₂NH₂ (Sulfonamide) | 7.2 - 7.5 | Broad Singlet (br s) | - |

| OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet (s) | - |

| CH₃ (Methyl) | 2.5 - 2.7 | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon atom attached to the electron-donating methoxy group (C-6) is expected to be shielded and appear at a higher field (lower ppm) compared to the other ring carbons, while the carbon bearing the sulfonamide group (C-3) would be deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine Ring) | 158 - 162 |

| C-3 (Pyridine Ring) | 135 - 140 |

| C-4 (Pyridine Ring) | 145 - 150 |

| C-5 (Pyridine Ring) | 110 - 115 |

| C-6 (Pyridine Ring) | 163 - 167 |

| CH₃ (Methyl) | 22 - 25 |

| OCH₃ (Methoxy) | 53 - 56 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of the H-4 and H-5 protons would confirm their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methyl proton singlet to the methyl carbon signal and the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the placement of the substituents. For example, correlations would be expected between the methyl protons and the C-2 and C-3 carbons of the pyridine ring, and between the methoxy protons and the C-6 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The sulfonamide group would show strong, distinct bands for the N-H stretching and the symmetric and asymmetric stretching of the S=O bonds. The aromatic pyridine ring and the methyl/methoxy groups also have signature vibrations.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Sulfonamide) | 3350 - 3250 | Medium-Strong |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretching (Aliphatic - CH₃) | 2980 - 2850 | Medium |

| C=N, C=C Stretching (Pyridine Ring) | 1600 - 1450 | Strong |

| Asymmetric SO₂ Stretching | 1350 - 1310 | Strong |

| Symmetric SO₂ Stretching | 1170 - 1150 | Strong |

| C-O Stretching (Methoxy) | 1250 - 1200 (asymmetric), 1050 - 1020 (symmetric) | Strong |

| S-N Stretching | 950 - 900 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like S=O and C-O show strong signals in the IR spectrum, non-polar bonds and symmetric vibrations, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. researchgate.net The symmetric vibrations of the sulfonamide group are also expected to be Raman active.

Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | 3100 - 3000 | Strong |

| C-H Stretching (Aliphatic - CH₃) | 2980 - 2850 | Strong |

| Ring Breathing (Pyridine Ring) | 1000 - 980 | Strong |

| Symmetric SO₂ Stretching | 1170 - 1150 | Medium |

| C-S Stretching | 750 - 650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy. nih.gov This precision allows for the determination of the elemental formula of a molecule from its exact mass. Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers provide the necessary resolving power and mass accuracy for this purpose. nih.gov

The key advantage of HRMS is its capacity for retrospective data analysis of non-target compounds without needing to re-inject the sample. researchgate.net For this compound, an HRMS analysis would provide a highly accurate mass measurement, which can be used to confirm its elemental composition (C₇H₁₀N₂O₃S). This is invaluable for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, making it well-suited for compounds like this compound. ESI-MS is often coupled with liquid chromatography (LC) to separate components of a mixture before they enter the mass spectrometer. nih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer. ESI is a soft technique, meaning it typically results in minimal fragmentation, with the primary observed species being the protonated molecule [M+H]⁺ or other adducts. This allows for clear determination of the molecular weight. For example, ESI-MS has been successfully used to study the reactive intermediates in various catalytic reactions involving pyridine derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.

The UV-Vis spectrum of a molecule is determined by its chromophores—the parts of the molecule that absorb light. For this compound, the chromophore is the substituted pyridine ring. The absorption bands in the UV-Vis spectrum correspond to electronic transitions, typically π → π* and n → π* transitions.

The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring (the methoxy, methyl, and sulfonamide groups) and the solvent used for the analysis. For instance, studies on other pyridine derivatives have shown that characteristic absorption bands appear in the 250 to 390 nm region, attributed to these types of electronic transitions.

Similar to vibrational spectroscopy, theoretical calculations can be used to predict and interpret UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

By simulating the UV-Vis spectrum and comparing it to the experimentally measured spectrum, a detailed understanding of the electronic structure of the molecule can be achieved. This correlation helps to assign the observed absorption bands to specific electronic transitions. For example, the agreement between theoretical and experimental spectra can confirm the nature of the transitions, such as whether they are localized on the pyridine ring or involve charge transfer between the ring and its substituents. This combined experimental and theoretical approach provides a robust characterization of the molecule's electronic properties.

Computational and Theoretical Chemistry Investigations

Spectroscopic Property Simulations from Theoretical Data

Theoretical simulations of vibrational spectra using DFT methods are invaluable for assigning experimental FT-IR and Raman bands to specific molecular motions. Studies on analogous molecules like 2-chloro-6-methoxypyridine (B123196) provide a basis for predicting the spectrum of 6-Methoxy-2-methylpyridine-3-sulfonamide. nih.gov The calculated frequencies are typically scaled to improve agreement with experimental data.

Table of Predicted Vibrational Frequencies and Assignments (Based on data from analogous substituted pyridine (B92270) compounds) nih.govnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| N-H Asymmetric & Symmetric Stretch | 3500-3300 | -SO₂NH₂ group |

| C-H Stretch (Aromatic) | 3100-3000 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | -CH₃ and -OCH₃ groups |

| Pyridine Ring Stretch | 1610-1570 | C=C and C=N vibrations |

| N-H Scissoring | 1650-1550 | -SO₂NH₂ group |

| S=O Asymmetric Stretch | 1350-1310 | -SO₂ group |

| S=O Symmetric Stretch | 1170-1150 | -SO₂ group |

| C-O Stretch | 1270-1230 | Methoxy (B1213986) group |

| S-N Stretch | 920-890 | Sulfonamide group |

The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These calculations are vital for confirming molecular structures by comparing theoretical spectra with experimental results. Computational studies on similar structures, such as 3-chloro-6-methoxypyridazine, show good agreement between calculated and observed chemical shifts. nih.gov

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (Based on data from analogous substituted pyridine compounds) nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) |

| H (N-H of Sulfonamide) | 8.0 - 7.5 |

| H (Pyridine Ring) | 8.5 - 6.8 |

| H (Methoxy -OCH₃) | 4.1 - 3.9 |

| H (Methyl -CH₃) | 2.7 - 2.5 |

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C (Pyridine Ring) | 165 - 110 |

| C (Methoxy -OCH₃) | 55 - 53 |

| C (Methyl -CH₃) | 25 - 22 |

TD-DFT is the primary computational method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions originating from the pyridine ring and sulfonamide moieties. nih.govnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to characterize these transitions.

Table of Predicted Electronic Transitions (Based on TD-DFT studies of analogous compounds) nih.govnih.gov

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Transition Character |

| ~295 | > 0.1 | π → π* (HOMO → LUMO) |

| ~250 | > 0.2 | π → π* (HOMO-1 → LUMO) |

| ~225 | > 0.3 | π → π* (HOMO → LUMO+1) |

These simulations provide fundamental insights into the electronic properties of the molecule and are essential for interpreting experimental spectroscopic data.

Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications, such as optical data storage and signal processing. researchgate.net Organic compounds, particularly sulfonamide derivatives, have garnered significant interest due to their unique electronic density distributions which can give rise to high NLO responses. researchgate.net

First-order hyperpolarizability (β₀) is a key metric for a molecule's NLO activity. Computational methods, such as Density Functional Theory (DFT), are employed to calculate this property. researchgate.net For sulfonamide derivatives, calculations using methodologies like the long-range corrected Becke, Lee, Yang, and Parr (LC-BLYP) functional have been shown to reveal reasonable NLO responses. researchgate.net

The calculation of β₀, along with the dipole moment (μ) and polarizability (α₀), helps in understanding the NLO potential of the molecule. researchgate.net While specific calculated values for this compound are not detailed in the provided literature, the general approach for similar sulfonamides involves these computational analyses to predict their NLO efficiency. researchgate.net

A molecule's NLO response is intrinsically linked to its electronic structure, specifically the extent of electron delocalization and the potential for intramolecular charge transfer (ICT). The presence of both electron-donating and electron-withdrawing groups in a π-conjugated system can lead to significant NLO properties.

In the case of this compound, the methoxy group (–OCH₃) acts as an electron-donating group, while the sulfonamide (–SO₂NH₂) and the pyridine ring itself have electron-withdrawing characteristics. This arrangement facilitates ICT, which is a primary origin of molecular hyperpolarizability. The addition of a methoxy group has been shown in other heterocyclic systems to enhance ICT by improving molecular planarity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into this charge transfer, where a smaller energy gap often correlates with higher hyperpolarizability. researchgate.net

Analysis of Intermolecular Interactions and Crystal Lattices

The arrangement of molecules in a crystal, or the crystal lattice, is determined by a variety of non-covalent intermolecular interactions. Understanding these forces is essential for predicting the physical properties and stability of the solid-state material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. mdpi.com The dnorm surface uses a red-blue-white color scheme, where red spots indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. mdpi.com

For related methoxy- and pyridine-containing compounds, Hirshfeld analysis reveals the dominant role of specific contacts in crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative breakdowns of these interactions. researchgate.net

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~53% | Represents the most frequent type of contact, covering the largest surface area. researchgate.net |

| H···C/C···H | ~17% | Significant contacts often associated with C–H···π interactions. researchgate.net |

| H···O/O···H | ~9% | Corresponds to hydrogen bonding involving oxygen atoms. researchgate.net |

| C···C | ~6% | Often indicative of π-π stacking interactions. researchgate.net |

| C···N/N···C | ~5% | Contacts involving the nitrogen atoms of the pyridine ring. researchgate.net |

Hydrogen bonds are among the strongest intermolecular forces and play a critical directive role in crystal engineering. The sulfonamide group (–SO₂NH₂) in the target molecule is a potent hydrogen bond donor (the N–H group) and acceptor (the sulfonyl oxygens).

In similar crystal structures, such as those of other pyrimidine (B1678525) derivatives, N–H···N and N–H···O hydrogen bonds are common. researchgate.netnih.gov These interactions often lead to the formation of specific, stable patterns known as supramolecular synthons. A frequently observed motif is the R²₂(8) ring, which forms when two molecules are linked by a pair of hydrogen bonds, creating a centrosymmetric dimer. researchgate.netnih.gov For this compound, it is highly probable that the N–H of the sulfonamide group forms hydrogen bonds with the oxygen atoms of an adjacent sulfonamide group or the nitrogen atom of a neighboring pyridine ring, thereby stabilizing the crystal lattice. nih.gov The indole (B1671886) nitrogen, for instance, is known to participate in hydrogen bonding that enhances solubility and stability. nih.gov

Pi-pi (π-π) stacking interactions occur between the aromatic pyridine rings of adjacent molecules. researchgate.net These interactions are not simply due to attractive forces between π-electron clouds; they are a complex interplay of attractive σ-π interactions and repulsive π-π interactions. ucl.ac.uk In related methoxy-substituted pyridine structures, molecules are linked by π–π stacking interactions between pyridine rings, with centroid-to-centroid distances typically around 3.6 to 3.8 Å. researchgate.net These stacking interactions, along with hydrogen bonds, can build up complex two- or three-dimensional architectures. mdpi.com The stability and geometry of these stacks are influenced by substituents on the aromatic ring. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can elucidate its conformational flexibility, stability, and interaction dynamics with target proteins. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the methodology is widely applied to similar sulfonamide derivatives to understand their mechanism of action. nih.govnih.gov

MD simulations begin by creating a virtual system containing the molecule of interest, often solvated in a water box with ions to mimic physiological conditions. nih.gov The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of the molecule over a specific period, typically nanoseconds to microseconds. youtube.comyoutube.com

Key insights from MD simulations of related sulfonamides include:

Binding Stability: Simulations can assess the stability of the compound when bound to a biological target, such as an enzyme. nih.gov Root Mean Square Deviation (RMSD) of the protein-ligand complex is a common metric to evaluate stability. Lower, stable RMSD values suggest a stable binding mode.

Interaction Profiling: MD simulations can reveal the key amino acid residues involved in binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov This is crucial for understanding the basis of molecular recognition.

Conformational Analysis: The simulations can explore the different conformations the molecule adopts in solution or within a binding pocket, which can be essential for its biological activity. mdpi.com

Table 1: Representative Data from MD Simulations of a Sulfonamide-Protein Complex

| Simulation Time (ns) | RMSD of Protein (Å) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 0.5 | 4 |

| 20 | 1.5 | 0.8 | 3 |

| 30 | 1.4 | 0.7 | 4 |

| 40 | 1.6 | 0.9 | 2 |

| 50 | 1.5 | 0.8 | 3 |

This table represents hypothetical data for illustrative purposes, based on typical outputs from MD simulation studies of sulfonamide-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity using statistical models. researchgate.netnih.gov For "this compound," QSAR models can be developed to predict its activity against a specific target, based on a dataset of structurally related compounds with known activities. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. Cheminformatics tools are employed to calculate a wide range of molecular descriptors for each compound in a series. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a relationship between the descriptors and the biological activity (e.g., IC₅₀ values). researchgate.net

A study on pyrimidine-sulfonamide hybrids used 3D-QSAR to design potent inhibitors. nih.gov Similarly, QSAR analyses of other sulfonamides have provided insights into the structural features that enhance their therapeutic effects. acs.org

Table 2: Example of Descriptors Used in a QSAR Study of Pyridine-Sulfonamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors | Biological Activity (IC₅₀, nM) |

| Derivative 1 | 214.24 | 1.2 | 65.4 | 2 | 4 | 150 |

| Derivative 2 | 228.27 | 1.5 | 68.2 | 2 | 4 | 125 |

| Derivative 3 | 242.30 | 1.8 | 71.0 | 2 | 4 | 98 |

| This compound | 216.25 | 1.35 | 74.6 | 1 | 4 | Predicted |

This table contains representative data to illustrate the types of descriptors used in QSAR studies. The values for the derivatives are hypothetical, and the activity of "this compound" would be predicted by the QSAR model.

These computational approaches are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

Structure Mechanism Relationships at the Molecular and Cellular Level

Theoretical Frameworks for Molecular Target Interactions

The interaction between a ligand like 6-Methoxy-2-methylpyridine-3-sulfonamide and its biological targets is governed by fundamental physicochemical principles. Understanding these interactions is key to elucidating its mechanism of action.

The binding of a ligand to a protein is a dynamic process driven by a variety of non-covalent interactions. For sulfonamide-based compounds, these interactions are crucial for their biological activity. The primary forces at play include hydrogen bonding, electrostatic interactions, and van der Waals forces. h-its.org

Hydrogen bonds are a critical component of sulfonamide-protein binding. The sulfonamide group (-SO₂NH₂) itself is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonamide are considered a key binding motif, capable of engaging in highly conserved CH···O=S interactions with protein residues. nih.govchemrxiv.org The nitrogen atom can also participate in hydrogen bonding. Research on various sulfonamide analogues has allowed for the dissection of the energetic contributions of each atom, revealing that both oxygen atoms contribute significantly to the binding energy. chemrxiv.org

Electrostatic interactions occur between charged or polar groups on the ligand and the protein. The distribution of electron density within the this compound molecule, influenced by its methoxy (B1213986), methyl, and sulfonamide groups, dictates its electrostatic potential and guides its orientation within a protein's binding pocket. Furthermore, water molecules at the protein-ligand interface can stabilize the complex by forming additional hydrogen bonds and enhancing shape complementarity. h-its.org

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov These studies provide insights into the binding affinity and the specific amino acid residues involved in the interaction. For sulfonamide derivatives, docking studies have been instrumental in understanding their recognition by various protein targets, including those involved in cancer progression. mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, in this case, a sulfonamide derivative, is then computationally placed into the protein's active site. An algorithm calculates the most stable binding poses and estimates the binding energy (docking score), with lower scores generally indicating a more favorable interaction. nih.gov

For instance, molecular docking studies on a series of 1,2,4-triazine (B1199460) sulfonamide derivatives against cancer-related receptors (such as cMet, EGFR, HER2) revealed that the oxygen atoms of the sulfonamide group frequently form hydrogen bonds with key residues like SER-1331 and LYS-1263 in the active site. mdpi.com These studies help in rationalizing the structure-activity relationships and guiding the design of more potent inhibitors. mdpi.comresearchgate.net

Below is a table summarizing the results of a docking study for selected 1,2,4-triazine sulfonamide derivatives against the 3RHK receptor, illustrating the predicted binding affinities.

Table 1: Docking Scores of Selected Sulfonamide Derivatives Against 3RHK Receptor

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 2 | -8.57 |

| Compound 3 | -7.95 |

| Compound 4 | -8.13 |

| Compound 6 | -8.15 |

| Compound 10 | -8.76 |

| Erlotinib (Standard) | -8.11 |

| Neratinib (Standard) | -7.86 |

| Tepotinib (Standard) | -7.86 |

Data sourced from a study on 1,2,4-triazine sulfonamide derivatives. A more negative score indicates a stronger predicted binding affinity. mdpi.com

Sulfonamides are well-known inhibitors of specific enzymes, and their mechanisms of action have been studied extensively. Two primary examples are the inhibition of carbonic anhydrases and enzymes within the folate synthesis pathway.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov Sulfonamides are classic inhibitors of CAs. The primary mechanism involves the binding of the deprotonated sulfonamide group (-SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. This coordination to the zinc ion, along with hydrogen bonds formed between the sulfonamide and nearby amino acid residues (like Thr199 in hCA II), effectively blocks the enzyme's catalytic activity. nih.gov Molecular docking studies have confirmed that sulfonamide-based derivatives bind strongly within the active sites of CA isoforms. nih.gov

Folate Synthesis Pathway Inhibition: In many microorganisms, sulfonamides act as antimicrobial agents by inhibiting the folate biosynthesis pathway, which is essential for synthesizing nucleic acids and certain amino acids. mhmedical.comresearchgate.netmicrobenotes.com Bacteria cannot uptake folic acid from their environment and must synthesize it de novo. mhmedical.com Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netmicrobenotes.com

By mimicking PABA, sulfonamides act as competitive inhibitors of DHPS. researchgate.netnih.gov They compete with PABA for the enzyme's active site, preventing the condensation of PABA with dihydropteridine pyrophosphate (DHPPP). nih.govcapes.gov.br This action blocks the synthesis of dihydropteroic acid, a precursor to dihydrofolate (DHF) and ultimately tetrahydrofolate (THF), leading to a depletion of essential folates and bacteriostatic activity. researchgate.netmicrobenotes.com

Cellular Pathway Modulation Research (General Sulfonamide Compounds)

Beyond direct enzyme inhibition, sulfonamide compounds can modulate complex cellular signaling pathways, many of which are implicated in diseases like cancer.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.comyoutube.com Its deregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.gov

Several sulfonamide-based molecules have been developed as inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors. mdpi.comnih.gov These inhibitors work by competing with ATP in the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade. mdpi.com Inhibition of this pathway prevents the phosphorylation of key downstream effectors like Akt, which can halt cancer progression and induce apoptosis. mdpi.comnih.gov The arylsulfonamide scaffold is considered a privileged structure in the design of PI3K/mTOR inhibitors. nih.gov Research has led to the synthesis of potent sulfonamide-based inhibitors that show low nanomolar IC₅₀ values in cellular assays measuring the phosphorylation of Akt. nih.gov

Table 2: Inhibitory Activity of a Sulfonamide-Based PI3K/mTOR Inhibitor

| Assay | IC₅₀ (nM) |

|---|---|

| PI3Kα Enzyme Assay | 3.5 |

| PI3Kβ Enzyme Assay | 18 |

| PI3Kδ Enzyme Assay | 2.5 |

| PI3Kγ Enzyme Assay | 8.8 |

| mTOR Enzyme Assay | 110 |

| U87 MG p-Akt Cellular Assay | 35 |

Data represents an example compound (3j) from a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides. nih.gov

The cell cycle is a tightly regulated process that governs cell division. Disrupting this cycle is a key strategy in cancer therapy. Certain sulfonamide compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

For example, studies on a synthetic sulfonamide chalcone (B49325) (SSC185) demonstrated that it could induce cytotoxicity in colorectal cancer cells in a time- and concentration-dependent manner. nih.gov Flow cytometry analysis revealed that the compound disrupted cell cycle progression, causing an accumulation of cells in the G2/M phase. nih.gov This arrest at the G2/M checkpoint prevents the cell from entering mitosis, ultimately leading to cell death through processes like apoptosis or necroptosis. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. nih.gov

Research into Apoptosis Induction Pathways

Following an extensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data detailing the apoptosis induction pathways of this compound. Specifically, no studies were identified that investigated its potential effects on tubulin polymerization, caspase activation, or any other related apoptotic mechanisms.

The search for information included comprehensive queries of scholarly articles, patent databases, and chemical repositories. The terms used in this extensive search included, but were not limited to: "this compound apoptosis," "this compound tubulin polymerization," and "this compound caspase activation." Despite these efforts, no relevant studies, either in vitro or in vivo, were found to be published.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on the structure-mechanism relationships of this specific compound in the context of apoptosis induction. The scientific community has not yet published any work that would elucidate these potential biological activities.

Kinetic Studies and Mechanistic Insights into Reactivity

Searches were conducted using phrases such as "this compound kinetic studies," "this compound reaction mechanism," and "this compound reactivity." These inquiries into scientific and chemical literature did not produce any publications or data sets that would allow for an analysis of its kinetic properties or a discussion of its mechanistic reactivity.

Therefore, without any available experimental or computational data, this report cannot provide information on the kinetic studies or mechanistic insights related to this compound.

Future Directions in Academic Research

Development of Novel and Green Synthetic Methodologies

Traditional synthesis routes for sulfonamides and their precursors often rely on reagents and conditions that are environmentally taxing, such as the use of hazardous chlorinating agents and volatile organic solvents. researchgate.netsci-hub.se Future research will undoubtedly focus on developing more sustainable and efficient ("green") synthetic pathways. sci-hub.sersc.org

A primary goal is the replacement of harsh reagents. For instance, the conversion of a sulfonic acid to a sulfonamide typically involves a sulfonyl chloride intermediate. Greener approaches could explore one-pot syntheses that avoid these intermediates altogether or use more benign activating agents. Research into solvent-free reaction conditions or the use of aqueous media is a promising direction that aligns with the principles of green chemistry. sci-hub.sersc.org The use of catalytic methods, potentially involving novel biocatalysts or reusable solid-supported catalysts, could dramatically improve the atom economy and reduce waste from the synthesis. nih.gov

Another avenue involves the application of flow chemistry. Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. rsc.org Investigating the synthesis of 6-Methoxy-2-methylpyridine-3-sulfonamide in a flow-based system could lead to a more efficient and reproducible manufacturing process. rsc.org

| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Benefit |

| Sulfonamide Formation | Use of sulfonyl chlorides, often with stoichiometric amounts of organic base. sci-hub.se | Direct catalytic amidation of sulfonic acids; synthesis in aqueous media. rsc.org | Avoids hazardous intermediates (e.g., thionyl chloride), reduces waste. |

| Solvent Use | Chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. sci-hub.se | Reduced environmental impact and improved process safety. |

| Process Type | Batch processing. | Continuous flow synthesis. rsc.org | Enhanced control, higher throughput, improved safety and consistency. |

| Reagent Stoichiometry | Often requires excess reagents to drive reactions to completion. | Catalytic methods using recoverable and reusable catalysts. nih.gov | Increased atom economy, reduced cost, and minimized waste streams. |

Application of Advanced Spectroscopic Techniques for Real-time Monitoring

The optimization of chemical manufacturing relies on a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. mt.com Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, for designing and controlling manufacturing processes through timely measurements of critical parameters. stepscience.comresearchgate.net Future research should apply PAT principles to the synthesis of this compound.

In-situ spectroscopic methods are central to PAT. researchgate.net Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used with fiber-optic probes inserted directly into the reaction vessel. rsc.org This allows for real-time tracking of the concentration of reactants, intermediates, and the final product without the need for manual sampling and offline analysis. mt.com This continuous data stream enables precise control over the reaction, ensuring consistent product quality and maximizing yield. researchgate.net For example, monitoring the disappearance of a starting material's characteristic vibrational band and the appearance of the sulfonamide product's band could signal the reaction's completion with high accuracy.

Diffuse Reflectance Visible (DRV) spectroscopy is another technique that could be adapted for in-situ monitoring, particularly for changes in the solid state or during work-up and crystallization steps. gre.ac.ukhud.ac.uk

| Spectroscopic Technique | Parameter to Monitor in Synthesis | Potential Research Application |

| In-situ FTIR/Raman | Disappearance of starting material peaks (e.g., sulfonyl chloride C-S-Cl stretch), appearance of product peaks (e.g., sulfonamide S-N stretch). rsc.org | Real-time kinetic analysis, precise endpoint determination, detection of reaction intermediates or byproducts. |

| Flow NMR | Quantitative measurement of all proton- or carbon-containing species in the reaction mixture as it flows through the detector. rsc.org | Detailed mechanistic studies, optimization of reaction conditions in continuous flow systems. |

| Focused Beam Reflectance Measurement (FBRM) | Crystal size and count during crystallization. researchgate.net | Optimization and control of the crystallization process to ensure desired particle size distribution and purity. |

| Diffuse Reflectance Visible (DRV) Spectroscopy | Changes in surface chemistry or solid form. gre.ac.uk | In-situ monitoring of purification steps or potential polymorphic transformations of the solid product. |

Comprehensive Computational Modeling for Structure-Property Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, future computational research can provide significant insights.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), can be employed. researchgate.net By building models based on a series of related pyridine (B92270) sulfonamide analogues, researchers could predict how modifications to the this compound core would affect the biological activity of the final sulfonylurea products. researchgate.netnih.gov These models can highlight which steric, electrostatic, and hydrophobic fields are crucial for activity, guiding the design of more potent compounds. researchgate.net

Molecular docking studies can simulate the binding of derivatives of this compound to their biological targets, such as the acetolactate synthase (ALS) enzyme for herbicides or other enzymes like carbonic anhydrase for potential therapeutic applications. wikipedia.orgnih.govacs.org These simulations can predict binding affinities and identify key interactions (e.g., hydrogen bonds, π-π stacking) between the inhibitor and the enzyme's active site, providing a rational basis for designing new, more effective molecules. nih.govacs.org Furthermore, quantum chemical calculations like Density Functional Theory (DFT) can be used to predict spectroscopic properties (e.g., NMR chemical shifts), which can aid in structure confirmation. mdpi.com

| Computational Method | Property to Predict | Research Goal |

| Molecular Docking | Binding mode and affinity to target enzymes (e.g., ALS, Carbonic Anhydrase). nih.govacs.org | Rational design of novel, highly potent inhibitors based on the sulfonamide scaffold. |

| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationships for a series of analogues. researchgate.net | Predict the herbicidal or therapeutic activity of new derivatives before synthesis. |

| Density Functional Theory (DFT) | Reaction energetics, transition states, spectroscopic signatures (NMR, IR). mdpi.com | Elucidate reaction mechanisms, confirm experimental structures, and predict reactivity. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity. | In-silico screening of potential derivatives to deprioritize compounds with likely poor pharmacokinetic profiles. |

Deeper Elucidation of Complex Molecular and Cellular Mechanistic Pathways

For sulfonylurea herbicides derived from this intermediate, the primary target is the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. wikipedia.org Future studies could involve creating a series of analogues by subtly modifying the 6-methoxy or 2-methyl groups and evaluating their inhibitory activity on ALS. This would clarify the specific role of the pyridine ring's substitution pattern in enzyme binding and inhibition. researchgate.net

Beyond herbicides, pyridine sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases, which are targets for various therapeutic areas. nih.govnih.gov It would be valuable to screen this compound and its close derivatives against a panel of such enzymes. This could uncover novel biological activities and open pathways for repurposing this chemical scaffold.

Furthermore, if derivatives are developed as antidiabetic agents, research would focus on their interaction with the sulfonylurea receptor (SUR) on pancreatic β-cells, which leads to insulin (B600854) secretion. nih.govresearchgate.netfrontierspartnerships.org Investigating how the methoxypyridine portion of the molecule influences binding to the SUR1 subunit could lead to the development of more selective and effective drugs for type 2 diabetes. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2-methylpyridine-3-sulfonamide, and what key intermediates are involved?

The synthesis typically involves sulfonylation of a pyridine-derived amine. For example, a primary method involves reacting a pyridinamine derivative (e.g., 5-substituted-2-methoxypyridin-3-amine) with a sulfonyl chloride under basic conditions. Pyridine is often used as both a solvent and a base to neutralize HCl generated during the reaction. The reaction mixture is then quenched with aqueous HCl, extracted with ethyl acetate, and purified via recrystallization or chromatography . Key intermediates include the sulfonyl chloride and the pyridinamine precursor.

Q. How is the purity of this compound typically assessed in academic research?

Purity is commonly determined using reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Mass spectrometry (MS) is used to verify molecular weight. For example, impurities such as unreacted sulfonyl chloride or byproducts like disulfonylated derivatives are monitored at retention times distinct from the target compound .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

¹H NMR is essential for confirming the methoxy group (singlet at δ ~3.8–4.0 ppm) and methyl substituents (δ ~2.5–2.7 ppm). The sulfonamide group is identified via IR (N–H stretch at ~3300 cm⁻¹ and S=O stretches at ~1350/1150 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., C₈H₁₀N₂O₃S: calc. 214.0412, obs. 214.0415) .

Advanced Research Questions

Q. How does the methoxy group influence regioselectivity in sulfonylation reactions of pyridine derivatives?

The methoxy group at the 6-position is electron-donating, directing electrophilic substitution to the para position (C-3 in this case) via resonance. This regioselectivity is critical when designing precursors; competing directing effects (e.g., methyl groups) must be minimized. Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies mitigate side reactions (e.g., disulfonylation) during synthesis?

Controlled stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and slow addition of sulfonyl chloride at 0–5°C reduce disulfonylation. Use of bulky solvents (e.g., THF) or additives like DMAP can sterically hinder over-reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) effectively removes disulfonylated byproducts .

Q. How can researchers resolve contradictory data on biological activity across studies?

Discrepancies may arise from differences in assay conditions (e.g., enzyme source, buffer pH) or compound purity. To address this:

Q. What computational tools are used to predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like phosphatases or kinases. Molecular dynamics simulations (GROMACS) assess binding stability. Pharmacophore mapping identifies critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) for target engagement .

Q. How does the compound’s stability under varying pH conditions affect experimental design?

The sulfonamide group is prone to hydrolysis under strongly acidic or basic conditions. Stability studies (HPLC monitoring over 24–72 hours) at pH 2–12 guide buffer selection for biological assays. For in vivo studies, prodrug strategies (e.g., esterification of the sulfonamide) may enhance stability .

Methodological Considerations

Q. Common Pitfalls in Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.